molecular formula C19H17BrClFN2OS B5023310 3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide;hydrochloride

3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide;hydrochloride

Cat. No.: B5023310
M. Wt: 455.8 g/mol
InChI Key: TWTBMIQDBAEZGS-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide;hydrochloride is a complex organic compound that features a bromine atom, a fluorophenyl group, a propyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.

Properties

IUPAC Name

3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN2OS.ClH/c1-2-4-16-17(12-7-9-15(21)10-8-12)22-19(25-16)23-18(24)13-5-3-6-14(20)11-13;/h3,5-11H,2,4H2,1H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTBMIQDBAEZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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